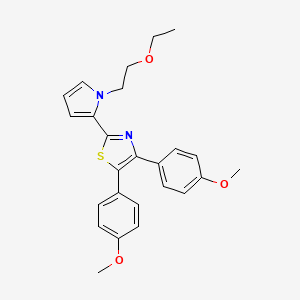
Thiazole, 4,5-bis(4-methoxyphenyl)-2-(1-(2-ethoxyethyl)-1H-pyrrol-2-yl)-
Cat. No. B8492105
Key on ui cas rn:
101001-54-1
M. Wt: 434.6 g/mol
InChI Key: JJOKTJKXQWIOAZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04659726
Procedure details


4,5-Bis(4-methoxyphenyl)-2-(pyrrol-2-yl)thiazole obtained in the same manner as described in Reference Example 6 (1.81 g, 5 mmole), 2-bromoethyl ethyl ether (0.92 g, 6 mmole), and tetra-n-butylammonium bromide (0.16 g, 0.5 mmole) are refluxed in two phases of benzene (20 ml) and 50% aqueous sodium hydroxide (20 ml) for 4 hours. To the mixture are added water and benzene under ice-cooling, and the mixture is shaken. The benzene layer is taken, washed with water, dried over anhydrous magnesium sulfate, and distilled under reduced pressure to remove the solvent. The residue is subjected to silica gel column chromatography (solvent, ethyl acetate:cyclohexane=1:20) and is recrystallized from n-hexane to give 4,5-bis(4-methoxyphenyl)-2-[1-(2-ethoxyethyl)pyrrol-2-yl]thiazole (0.96 g, yield: 44%).
[Compound]
Name
Example 6
Quantity
1.81 g
Type
reactant
Reaction Step One








Identifiers


|
REACTION_CXSMILES
|
[CH2:1]([O:3][CH2:4][CH2:5]Br)[CH3:2].[OH-].[Na+].[CH3:9][O:10][C:11]1[CH:16]=[CH:15][C:14]([C:17]2[N:18]=[C:19]([C:30]3[NH:31][CH:32]=[CH:33][CH:34]=3)[S:20][C:21]=2[C:22]2[CH:27]=[CH:26][C:25]([O:28][CH3:29])=[CH:24][CH:23]=2)=[CH:13][CH:12]=1>[Br-].C([N+](CCCC)(CCCC)CCCC)CCC.C1C=CC=CC=1.O>[CH3:9][O:10][C:11]1[CH:12]=[CH:13][C:14]([C:17]2[N:18]=[C:19]([C:30]3[N:31]([CH2:5][CH2:4][O:3][CH2:1][CH3:2])[CH:32]=[CH:33][CH:34]=3)[S:20][C:21]=2[C:22]2[CH:27]=[CH:26][C:25]([O:28][CH3:29])=[CH:24][CH:23]=2)=[CH:15][CH:16]=1 |f:1.2,4.5|
|
Inputs


Step One
[Compound]
|
Name
|
Example 6
|
|
Quantity
|
1.81 g
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Two
|
Name
|
|
|
Quantity
|
0.92 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)OCCBr
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
COC1=CC=C(C=C1)C=1N=C(SC1C1=CC=C(C=C1)OC)C=1NC=CC1
|
Step Four
|
Name
|
|
|
Quantity
|
0.16 g
|
|
Type
|
catalyst
|
|
Smiles
|
[Br-].C(CCC)[N+](CCCC)(CCCC)CCCC
|
Step Five
Step Six
|
Name
|
|
|
Quantity
|
20 mL
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[Na+]
|
|
Name
|
|
|
Quantity
|
20 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1=CC=CC=C1
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
the mixture is shaken
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
cooling
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with water
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over anhydrous magnesium sulfate
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
distilled under reduced pressure
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to remove the solvent
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
is recrystallized from n-hexane
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
COC1=CC=C(C=C1)C=1N=C(SC1C1=CC=C(C=C1)OC)C=1N(C=CC1)CCOCC
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 0.96 g | |
| YIELD: PERCENTYIELD | 44% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
